molecular formula C5H6N4O2S B3157429 2-(Methylthio)-5-nitropyrimidin-4-amine CAS No. 84928-85-8

2-(Methylthio)-5-nitropyrimidin-4-amine

Cat. No.: B3157429
CAS No.: 84928-85-8
M. Wt: 186.19 g/mol
InChI Key: DRKQXDCCGQYDER-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-nitropyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a methylthio group at the 2-position, a nitro group at the 5-position, and an amino group at the 4-position

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with purine receptors . These receptors play a crucial role in various cellular functions, including cell proliferation, differentiation, and death .

Mode of Action

For instance, aldicarb, a carbamate insecticide, affects the nervous system by inhibiting the activity of acetylcholinesterase . This inhibition disrupts the transmission of nerve impulses, leading to various physiological effects .

Biochemical Pathways

Related compounds have been found to be involved in the biosynthesis of unusual floral volatiles . Additionally, the compound might be involved in the tRNA modification process, as suggested by the role of similar compounds .

Pharmacokinetics

Metopimazine, a phenothiazine derivative, has been reported to have a comparable pharmacokinetic profile . It’s important to note that the pharmacokinetic properties can significantly impact the bioavailability and overall effectiveness of a compound.

Result of Action

The inhibition of acetylcholinesterase, as seen with aldicarb, can lead to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of neurons . This can result in a variety of symptoms, depending on the specific neurons affected.

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other molecules can affect a compound’s stability and its interaction with its target. For instance, ametryn, a triazine herbicide, is moderately persistent in soils and can persist for a long time in water under certain conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-nitropyrimidin-4-amine typically involves the nitration of a pyrimidine derivative followed by the introduction of the methylthio and amino groups. One common method involves the following steps:

    Nitration: A pyrimidine derivative is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Thiomethylation: The nitrated pyrimidine is then reacted with a methylthiolating agent, such as methylthiol or dimethyl disulfide, in the presence of a base to introduce the methylthio group at the 2-position.

    Amination: Finally, the intermediate compound is subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium dithionite.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(Methylthio)-5-nitropyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)pyrimidine: Lacks the nitro and amino groups, making it less reactive in certain chemical reactions.

    5-Nitropyrimidin-4-amine: Lacks the methylthio group, which may affect its solubility and reactivity.

    2-Amino-5-nitropyrimidine: Lacks the methylthio group, which can influence its biological activity.

Uniqueness

2-(Methylthio)-5-nitropyrimidin-4-amine is unique due to the presence of all three functional groups (methylthio, nitro, and amino) on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methylsulfanyl-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKQXDCCGQYDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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